molecular formula C11H21NO B13072150 3-[(3,5-Dimethylcyclohexyl)oxy]azetidine

3-[(3,5-Dimethylcyclohexyl)oxy]azetidine

Cat. No.: B13072150
M. Wt: 183.29 g/mol
InChI Key: DLJBXCGQAJPKAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3,5-Dimethylcyclohexyl)oxy]azetidine is a chemical compound with the molecular formula C₁₁H₂₁NO and a molecular weight of 183.29 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a 3,5-dimethylcyclohexyl group attached via an oxygen atom.

Preparation Methods

The synthesis of 3-[(3,5-Dimethylcyclohexyl)oxy]azetidine typically involves the reaction of 3,5-dimethylcyclohexanol with azetidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-[(3,5-Dimethylcyclohexyl)oxy]azetidine undergoes various chemical reactions, including:

Scientific Research Applications

3-[(3,5-Dimethylcyclohexyl)oxy]azetidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3,5-Dimethylcyclohexyl)oxy]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can interact with active sites of enzymes, potentially inhibiting their activity. The compound may also modulate signaling pathways by binding to receptors, leading to downstream effects .

Comparison with Similar Compounds

Biological Activity

3-[(3,5-Dimethylcyclohexyl)oxy]azetidine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article examines its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C11H17NOC_{11}H_{17}NO. The compound features an azetidine ring substituted with a 3,5-dimethylcyclohexyl ether group, which may influence its biological properties.

Property Value
Molecular FormulaC11H17NOC_{11}H_{17}NO
Molecular Weight183.26 g/mol
IUPAC NameThis compound

The biological activity of this compound is thought to involve several mechanisms:

  • Receptor Interaction : The compound may interact with specific receptors in the body, influencing pathways related to inflammation and metabolic processes.
  • Enzyme Inhibition : Preliminary studies suggest that it could inhibit certain enzymes linked to metabolic disorders, potentially offering therapeutic benefits in conditions like obesity or diabetes .

Efficacy in Animal Models

Several studies have investigated the effects of this compound in animal models:

  • Anti-obesity Effects : In a study involving diet-induced obesity (DIO) models, administration of the compound at varying doses (3, 10, and 30 mg/kg) demonstrated a dose-dependent reduction in body weight and fat accumulation. This suggests potential as an anti-obesity agent .
  • Metabolic Regulation : The compound was shown to significantly reduce hepatic triglycerides and improve insulin sensitivity in obese rats. These findings indicate its potential role in managing metabolic syndrome .

In Vitro Studies

In vitro experiments have also provided insights into the compound's biological activity:

  • Cell Viability Assays : Studies using HepG2 liver cells indicated that treatment with this compound resulted in decreased cell viability at higher concentrations, suggesting cytotoxic effects that could be leveraged for cancer therapy .

Case Studies

A notable case study involved the administration of the compound in a controlled setting where its effects on lipid metabolism were closely monitored. Results showed significant reductions in fatty acid synthesis and improved lipid profiles in treated subjects compared to controls.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

3-(3,5-dimethylcyclohexyl)oxyazetidine

InChI

InChI=1S/C11H21NO/c1-8-3-9(2)5-10(4-8)13-11-6-12-7-11/h8-12H,3-7H2,1-2H3

InChI Key

DLJBXCGQAJPKAY-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)OC2CNC2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.